molecular formula C25H30N3.C2H3O2<br>C27H33N3O2 B12690800 2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate CAS No. 84012-51-1

2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate

Cat. No.: B12690800
CAS No.: 84012-51-1
M. Wt: 431.6 g/mol
InChI Key: BKLVTRULGQWEOL-UHFFFAOYSA-M
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Description

2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate is a complex organic compound with a unique molecular structure. It features an indolium core, which is composed of a 1,3,3-trimethyl-3H-indolium ring, and is functionalized with a cyanoethyl group and an ethylamino group attached to an O-tolylvinyl moiety . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate involves several steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 4-(2-cyanoethyl)ethylamino-O-tolylvinyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate can be compared with other similar compounds, such as:

Properties

CAS No.

84012-51-1

Molecular Formula

C25H30N3.C2H3O2
C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;acetate

InChI

InChI=1S/C25H30N3.C2H4O2/c1-6-28(17-9-16-26)21-14-12-20(19(2)18-21)13-15-24-25(3,4)22-10-7-8-11-23(22)27(24)5;1-2(3)4/h7-8,10-15,18H,6,9,17H2,1-5H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

BKLVTRULGQWEOL-UHFFFAOYSA-M

Isomeric SMILES

CCN(CCC#N)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.CC(=O)[O-]

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.CC(=O)[O-]

Origin of Product

United States

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